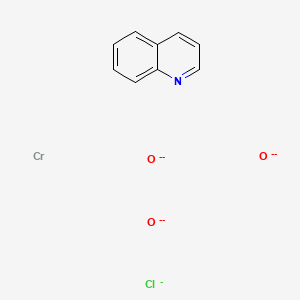

Quinolinium chlorochromate

Description

Infrared Spectroscopy

QCC’s IR spectrum shows characteristic peaks at:

Nuclear Magnetic Resonance (NMR)

UV-Vis Spectroscopy

QCC exhibits a strong absorption band at 354 nm (ε ≈ 1,200 L·mol⁻¹·cm⁻¹) in DMSO, attributed to ligand-to-metal charge transfer (LMCT) transitions within the [CrO₃Cl]⁻ anion. This aligns with pyridinium chlorochromate (PCC), which shows a similar LMCT band at 365 nm.

Comparative Analysis with Related Chromium(VI) Oxidants

Table 2: Comparison of QCC with Select Chromium(VI) Oxidants

| Property | QCC | Pyridinium Chlorochromate (PCC) | Quinolinium Dichromate (QDC) |

|---|---|---|---|

| Molecular Formula | C₉H₇ClCrNO₃ | C₅H₆ClCrNO₃ | C₁₈H₁₆Cr₂N₂O₇ |

| Anion Structure | [CrO₃Cl]⁻ | [CrO₃Cl]⁻ | [Cr₂O₇]²⁻ |

| Oxidation Selectivity | Primary alcohols → aldehydes | Broad substrate tolerance | Less selective |

| Solubility | Soluble in DMSO, CH₂Cl₂ | Soluble in CH₂Cl₂ | Poor solubility in water |

| Thermal Stability | Stable up to 130°C | Decomposes at 160°C | Decomposes at 200°C |

Key Differences:

- Selectivity : QCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids, even in aqueous media. In contrast, PCC may over-oxidize sensitive substrates.

- Anion Geometry : QCC and PCC share the same [CrO₃Cl]⁻ anion, while QDC contains a dimeric [Cr₂O₇]²⁻ anion with a Cr–O–Cr bridging angle of 135°.

- Applications : QCC is effective in microwave-assisted oxidations and bromination reactions , whereas PCC is limited to traditional solvent-based protocols.

Mechanistic Insights:

QCC oxidizes alcohols via a two-electron transfer mechanism , forming a chromate ester intermediate that undergoes C–H bond cleavage. This contrasts with PCC’s radical-based pathway in certain substrates.

Propriétés

IUPAC Name |

chromium;oxygen(2-);quinoline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQSXBMNHNODN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClCrNO3-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858357 | |

| Record name | chromium;oxygen(2-);quinoline;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108703-35-1 | |

| Record name | chromium;oxygen(2-);quinoline;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinolinium chlorochromate can be synthesized by the careful addition of quinoline to a cooled, stirred mixture of chromium trioxide and concentrated hydrochloric acid. The reaction is typically carried out at 0°C to ensure safety and efficiency. The resulting yellow-orange solid is then filtered and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method can be scaled up for industrial use with appropriate safety measures and equipment to handle the reagents and reaction conditions.

Analyse Des Réactions Chimiques

Oxidation of Phenols

QCC oxidizes phenols to para-quinones in aqueous acetic acid. A study on phenol oxidation revealed:

-

Acid Catalysis : Rate increases linearly with [H⁺]; the rate law is .

-

Mechanism : Involves protonated QCC (HCrO₄⁻) forming a chromic ester intermediate, followed by C–H bond cleavage (rate-determining step) .

Table 1: Activation Parameters for Phenol Oxidation by QCC

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 58.2 kJ/mol |

| ΔH‡ | 55.6 kJ/mol |

| ΔS‡ | -112 J/(mol·K) |

Oxidation of Aldehydes

QCC oxidizes benzaldehyde derivatives to benzoic acids. Key findings include:

-

Kinetic Order : First-order in QCC, fractional-order in benzaldehyde, and second-order in [H⁺] .

-

Mechanism : Protonation of QCC forms HCrO₄⁻, which reacts with benzaldehyde via a cyclic transition state .

-

Effect of Surfactants : In presence of CTAB (cationic surfactant), rate increases due to micellar catalysis .

Table 2: Rate Constants for Benzaldehyde Oxidation

| [QCC] (M) | [H₂SO₄] (M) | |

|---|---|---|

| 0.001 | 3.0 | 6.21 |

| 0.001 | 4.0 | 8.45 |

Oxidation of Alcohols

Primary and secondary alcohols are oxidized to carbonyl compounds:

-

Primary Alcohols : Converted to aldehydes with first-order kinetics in QCC and substrate .

-

Secondary Alcohols : Oxidized to ketanes via a hydride-transfer mechanism .

-

Acid Dependence : Rate increases with [H⁺], suggesting protonated QCC as the active species .

Table 3: Reactivity of Alcohols with QCC

| Substrate | |

|---|---|

| Benzyl Alcohol | 5.07 |

| Cyclohexanol | 4.36 |

Oxidation of Carbohydrates

L-Arabinose undergoes oxidation to arabinonic acid:

Table 4: Temperature Dependence for L-Arabinose Oxidation

| Temperature (K) | |

|---|---|

| 303 | 2.98 |

| 313 | 4.12 |

Oxidation of Ketones

Distyryl ketone is cleaved to cinnamic acid and phenylacetaldehyde:

-

Kinetic Order : First-order in QCC and [H⁺], fractional-order in substrate .

-

Mechanism : Involves formation of an epoxide intermediate, followed by acid-catalyzed cleavage .

-

Inhibition by Mn²⁺ : Rate decreases due to two-electron transfer inhibition .

Table 5: Effect of Mn²⁺ on Reaction Rate

| [Mn²⁺] (M) | |

|---|---|

| 0.0 | 6.73 |

| 0.1 | 4.25 |

General Mechanistic Features

-

Active Species : Protonated QCC (HCrO₄⁻) acts as the primary oxidant .

-

Electron Transfer : Reactions typically proceed via two-electron transfer pathways, as evidenced by Mn²⁺ inhibition studies .

-

Solvent Effects : Rates are higher in low-dielectric solvents (e.g., acetic acid), favoring ion-dipole interactions .

Thermodynamic Trends

-

Entropy of Activation : Negative ΔS‡ values (e.g., -112 J/(mol·K) for phenol) suggest ordered transition states .

-

Enthalpy Barrier : ΔH‡ ranges from 55–75 kJ/mol, consistent with associative mechanisms .

This synthesis of diverse studies underscores QCC’s utility in oxidizing a broad range of substrates under mild conditions. Its selectivity and mechanistic versatility make it a valuable tool in organic synthesis.

Applications De Recherche Scientifique

Scientific Research Applications

Quinolinium chlorochromate has found diverse applications across several scientific domains:

Organic Synthesis

QCC is extensively used in organic chemistry for the oxidation of various substrates:

- Oxidation of Alcohols : It selectively oxidizes primary alcohols to aldehydes, while secondary alcohols are oxidized to ketones .

- Oxidation of Phenols : The compound can oxidize phenolic compounds, which is crucial for synthesizing complex organic molecules .

Biological Studies

In biological research, QCC is employed to study oxidation reactions involving biologically relevant molecules:

Industrial Applications

QCC is utilized in the industrial synthesis of fine chemicals and intermediates:

- Fine Chemicals Production : Its selective oxidation properties make it valuable in producing high-purity chemical intermediates used in various industrial applications .

Case Studies and Research Findings

Several studies highlight the utility of this compound in different synthetic pathways:

- Selective Oxidation Reactions : A study demonstrated that QCC could effectively oxidize substituted benzyl alcohols, leading to high yields of corresponding carbonyl compounds through a concerted mechanism involving chromate ester formation .

- Synthesis of Heterocycles : Recent advances have shown that QCC can facilitate the synthesis of complex heterocyclic structures. For instance, it has been successfully used in reactions involving phenolic compounds to construct fused heterocycles with significant biological activity .

Mécanisme D'action

The mechanism of action of quinolinium chlorochromate involves the transfer of oxygen from the chromium(VI) center to the organic substrate. This process typically follows a two-electron transfer mechanism, resulting in the reduction of chromium(VI) to chromium(IV) or chromium(III), depending on the specific reaction conditions .

Comparaison Avec Des Composés Similaires

Quinolinium Dichromate: Another chromium(VI) based oxidant with similar applications but different reactivity and selectivity profiles.

Pyridinium Chlorochromate: A widely used oxidizing agent with similar properties but different structural characteristics.

Pyridinium Dichromate: Similar to quinolinium dichromate, used for selective oxidation reactions.

Uniqueness: Quinolinium chlorochromate is unique due to its high selectivity and mild reaction conditions, making it suitable for sensitive substrates that might be degraded by harsher oxidizing agents .

Activité Biologique

Quinolinium chlorochromate (QCC) is a synthetic compound that has garnered attention in organic chemistry due to its effectiveness as an oxidizing agent. This article explores the biological activity of QCC, focusing on its chemical properties, mechanisms of action, and applications in various biological contexts.

Chemical Structure and Properties

This compound is a salt formed from quinoline and chromium trioxide. Its chemical formula can be represented as . The compound exhibits a yellow-orange color and is soluble in various organic solvents. It is primarily used for selective oxidation reactions, transforming alcohols into carbonyl compounds such as aldehydes and ketones.

The mechanism by which QCC functions as an oxidizing agent involves the transfer of electrons from the substrate (e.g., alcohols or phenols) to the chromium center in the chlorochromate ion. This process typically occurs under acidic conditions, where the hydrogen ions facilitate the reaction.

Reaction Kinetics

Research has indicated that the oxidation reactions involving QCC are first-order with respect to both the substrate and QCC itself. For instance, studies on the oxidation of phenol by QCC in aqueous acetic acid demonstrated that the reaction rate decreases with increasing substrate concentration, reflecting a complex interaction between QCC and phenolic compounds .

Biological Applications

-

Oxidation of Phenolic Compounds :

- A study conducted by Periyasamy et al. highlighted that QCC effectively oxidizes phenols to quinones, which are biologically significant due to their roles in various biochemical pathways. The reaction was found to be catalyzed by hydrogen ions, indicating that pH plays a crucial role in its efficacy .

- Oxidative Cleavage :

-

Antimicrobial Activity :

- Preliminary investigations suggest that quinolinium salts exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways, although specific studies on QCC's antimicrobial effects remain limited.

Case Study 1: Oxidation of Phenol

In an experimental setup, phenol was reacted with QCC in an acetic acid medium. The stoichiometry was determined to be 1:1 for phenol and QCC, confirming that one mole of phenol reacts with one mole of oxidant to produce quinone . The kinetics were monitored using digital photoelectric colorimetry, revealing a clear first-order reaction.

Case Study 2: Solvent Effects on Kinetics

A study examined how different solvent environments affected the kinetics of benzaldehyde oxidation by QCC. Results indicated that polar solvents increased reaction rates due to enhanced solvation effects on both reactants and transition states .

Data Tables

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Oxidation Reaction Type | First-order kinetics |

| Stoichiometry | 1:1 (Phenol:QCC) |

| Log Kow | 2.03 |

Q & A

Q. How is Quinolinium Chlorochromate (QCC) synthesized and characterized for purity in laboratory settings?

QCC is synthesized by reacting quinoline with chlorochromic acid (HCl-CrO₃) in a stoichiometric ratio under anhydrous conditions. Characterization involves elemental analysis, FT-IR spectroscopy (to confirm Cr=O stretching at ~900 cm⁻¹), and melting point determination (127–130°C) . Purity is validated via iodometric titration to quantify active Cr(VI) content, ensuring minimal Cr(III) impurities .

Q. What precautions are necessary for handling QCC in oxidation reactions?

QCC is hygroscopic and light-sensitive; it should be stored in airtight containers under inert gas (argon) to prevent decomposition. Reactions are typically conducted in aprotic solvents (e.g., DMSO, DMF) to avoid proton exchange, which can alter reaction kinetics. Safety protocols include using fume hoods due to potential Cr(VI) toxicity .

Q. What are the primary applications of QCC in organic synthesis?

QCC selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without overoxidation to carboxylic acids. It also converts sulfides to sulfoxides and aldehydes to carboxylic acids under controlled conditions. For example, methionine is oxidized to methionine sulfoxide with 86% yield in aqueous acidic media .

Advanced Research Questions

Q. How are pseudo-first-order kinetic conditions established in QCC-mediated oxidations?

Pseudo-first-order kinetics are achieved by maintaining a 10-fold excess of substrate over QCC. Reactions are monitored iodometrically by tracking QCC consumption (λ = 350 nm). Rate constants () are derived from linear regression of vs. time plots (), with reproducibility within ±3% .

Q. How do solvent polarity and dielectric constant influence QCC reaction rates?

Solvent effects are quantified using the Grunwald–Winstein equation. For example, in DMSO–water mixtures, (second-order rate constant) increases with higher DMSO content due to stabilization of the transition state through dipolar interactions. Laidler-Eyring analysis reveals negative entropy values (), suggesting a highly ordered transition state .

Q. What mechanistic insights can be inferred from kinetic isotope effects (KIEs) in QCC oxidations?

Primary KIEs () observed in α-deuterated alcohols indicate rate-determining hydrogen abstraction. Secondary KIEs suggest simultaneous C–H bond cleavage and electron transfer from the substrate to Cr(VI), forming a chromate ester intermediate. Radical pathways are excluded if rates remain unaffected by acrylonitrile (a radical scavenger) .

Q. How are activation parameters (ΔH‡ΔH^\ddaggerΔH‡, ΔS‡ΔS^\ddaggerΔS‡) calculated for QCC reactions?

Activation parameters are derived from Arrhenius plots of vs. across multiple temperatures (e.g., 20–40°C). For methionine oxidation, and , consistent with associative mechanisms involving proton transfer .

Q. How can contradictory kinetic data from different substrates be resolved?

Substrate-specific deviations (e.g., non-linear dependence) may arise from competing protonation states of QCC ( vs. ). Multivariate correlation analysis (Swain-Scott or Hammett plots) identifies electronic/steric effects. For example, electron-withdrawing groups on aldehydes accelerate oxidation by stabilizing partial positive charges in the transition state .

Q. What role do acidic additives (e.g., oxalic acid) play in QCC-mediated oxidations?

Oxalic acid acts as a proton donor, lowering the activation energy by protonating QCC to form , the active oxidant. Kinetic studies show first-order dependence on in mandelic acid oxidations, with increasing 3-fold at pH 2 vs. pH 5 .

Q. Which analytical techniques are optimal for identifying QCC oxidation products?

Iodometric titration quantifies residual Cr(VI), while GC-MS or (e.g., sulfoxide singlet at δ 2.7–3.1 ppm) confirms product identity. For complex mixtures, HPLC with UV detection (220 nm for carbonyls) provides high resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.